6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally intricate tricyclic carboxamide featuring a fused heterocyclic core, a 3-methoxypropyl substituent, and a morpholinoethyl side chain. The tricyclic framework may confer rigidity, influencing conformational stability and interaction with biological targets. Structural characterization of such complex molecules typically relies on advanced crystallographic tools, such as SHELXL for refinement and SIR97 for direct-method structure determination .
Properties
IUPAC Name |
6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-31-12-4-8-28-19(23)16(21(29)24-6-9-26-10-13-32-14-11-26)15-17-20(28)25-18-5-2-3-7-27(18)22(17)30/h2-3,5,7,15,23H,4,6,8-14H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLWWVNFDWDZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)C(=O)NCCN3CCOCC3)C(=O)N4C=CC=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-62-3 | |
| Record name | 2-IMINO-1-(3-METHOXYPROPYL)-N-[2-(4-MORPHOLINYL)ETHYL]-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with imino and morpholinoethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into simpler molecules
Scientific Research Applications
2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares hypothetical analogs of the target compound, focusing on key structural variations and their inferred effects on physicochemical and pharmacological properties. These comparisons are extrapolated from general principles in heterocyclic chemistry and crystallographic methodologies referenced in the evidence.
Key Observations:
Morpholine vs. Piperazine Substitution: The morpholinoethyl group in the target compound likely offers balanced solubility and metabolic stability compared to piperazine-containing analogs, which may exhibit stronger basicity and pH-dependent solubility .
Alkyl Chain Length : The 3-methoxypropyl group provides moderate hydrophobicity, whereas longer alkyl chains (e.g., hexyl in Analog B) could enhance lipophilicity but reduce aqueous solubility .
Methodological Insights from Crystallographic Tools
The structural analysis of such compounds heavily depends on software suites like SHELX (for refinement) , WinGX (for small-molecule crystallography) , and ORTEP-3 (for graphical representation) . For instance:
Biological Activity
The compound 6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N6O4 , with a molecular weight of approximately 454.5 g/mol . Its structure includes an imino group, a methoxypropyl substituent, and a morpholine moiety, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 618383-67-8 |
| IUPAC Name | 6-imino-7-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The following sections summarize the biological activities associated with this compound based on available research.
Antimicrobial Activity
Compounds similar to this triazatricyclo structure have shown antimicrobial properties. For instance:
| Compound Name | Biological Activity |
|---|---|
| 6-imino-N-(3-methoxypropyl)-13-methyl | Antimicrobial |
| 6-amino-N-(4-chlorophenyl)-2-oxo-triazine | Anticancer |
These compounds exhibit varying degrees of effectiveness against bacterial and fungal pathogens, suggesting that the target compound may also possess similar antimicrobial properties .
Enzyme Inhibition
The presence of specific functional groups in the compound suggests potential enzyme inhibition capabilities. Studies involving structurally related compounds have reported inhibition of various enzymes relevant to disease pathways:
| Compound Name | Enzyme Target | Activity |
|---|---|---|
| 7-(propyl)-6-imino-N-(methylphenyl)methyl-triazine | Enzyme X | Inhibitor |
| 6-imino-N-(3-methoxypropyl)-11-methyl | Enzyme Y | Inhibitor |
This inhibition can be crucial for therapeutic applications in treating diseases where enzyme activity plays a pivotal role .
Case Studies
Research has been conducted to explore the biological effects of similar compounds on various biological systems:
- Study on Reproductive Effects : A study involving structurally related compounds indicated significant effects on reproductive systems in animal models. The findings suggested that these compounds could influence hormonal pathways and reproductive health .
- Anticancer Activity : Another study highlighted the anticancer potential of related triazine compounds in vitro and in vivo, demonstrating their ability to induce apoptosis in cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantitatively assess these interactions.
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
The synthesis involves sequential reactions, including cyclization, amidation, and functional group modifications. Critical steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions during cyclization.
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to ensure regioselectivity .
- Purification : Gradient elution via flash chromatography (e.g., hexane/ethyl acetate) to isolate intermediates .
- Yield optimization : Adjust reaction temperatures (70–100°C) and solvent polarity (e.g., DMF for polar intermediates) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
A combination of methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the tricyclic core .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (<5 ppm error).
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1650 cm⁻¹) groups .
Q. How should stability studies be conducted to determine optimal storage conditions?
Perform accelerated degradation studies under varying conditions:
- Thermal stability : Incubate solid samples at 40°C, 60°C, and 80°C for 4 weeks, monitoring decomposition via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in UV-Vis absorbance .
- Humidity testing : Store at 75% relative humidity; use Karl Fischer titration to track hygroscopicity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize target-agnostic assays:
- Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., ADP-Glo™ Kinase Assay) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Use molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS):
- Target selection : Prioritize proteins with structural homology to known triazatricyclic targets (e.g., kinases, epigenetic regulators) .
- Binding affinity analysis : Calculate ΔG values for docked poses; validate with MM-PBSA free-energy calculations .
- ADMET prediction : Tools like SwissADME assess permeability (LogP), CYP450 interactions, and bioavailability .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Synthesize analogs with systematic substitutions:
- Methoxypropyl group : Replace with ethoxypropyl or allyloxypropyl to assess steric effects .
- Morpholine ring : Substitute with piperazine or thiomorpholine to modify solubility and hydrogen-bonding capacity .
- Activity comparison : Test analogs in dose-response assays (IC₅₀ determination) and compile data into SAR tables:
| Analog Substituent | Target IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| 3-Methoxypropyl | 12.5 | 0.8 |
| 3-Ethoxypropyl | 18.3 | 1.2 |
| Allyloxypropyl | 89.4 | 0.3 |
Q. How can contradictory pharmacological data be resolved?
Apply a tiered validation approach:
- Replicate studies : Use independent labs to verify dose-dependent effects (e.g., IC₅₀ variability <20%) .
- Orthogonal assays : Confirm kinase inhibition via both radiometric and fluorescence-based methods .
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) to identify consensus trends .
Q. What methodologies are used to assess pharmacokinetic properties?
Combine in vitro and in silico tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
